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molecular formula C11H14O3 B177182 4-Methoxy-2-(propan-2-yloxy)benzaldehyde CAS No. 107811-48-3

4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Cat. No. B177182
M. Wt: 194.23 g/mol
InChI Key: BYJIIHCWYHPWQD-UHFFFAOYSA-N
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Patent
US09266860B2

Procedure details

To the solution of 2-hydroxy-4-methoxybenzaldehyde 10 (6.6 mmol, 1 equiv.) and 2-iodopropane (7.23 mmol, 1.1 equiv.) in 7 mL of DMF was added K2CO3 (26.3 mmol, 4 equiv.). The reaction was stirred at 45° C. for 18 h. Next day, added DCM 5 mL, filtered off solid, and washed solid with DCM twice. The filtrate was washed by water. And then organic layer was dried over MgSO4, and concentrated. The remaining residues was purified by Biotage SP1:0-20% EtOAc in hexane over 7 CV, 20% EtOAc in hexane over 5 CV.
Quantity
6.6 mmol
Type
reactant
Reaction Step One
Quantity
7.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
26.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].I[CH:13]([CH3:15])[CH3:14].C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CN(C=O)C>[CH:13]([O:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])([CH3:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.6 mmol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
7.23 mmol
Type
reactant
Smiles
IC(C)C
Name
Quantity
26.3 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off solid
WASH
Type
WASH
Details
washed solid with DCM twice
WASH
Type
WASH
Details
The filtrate was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
And then organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining residues was purified by Biotage SP1

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)OC1=C(C=O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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